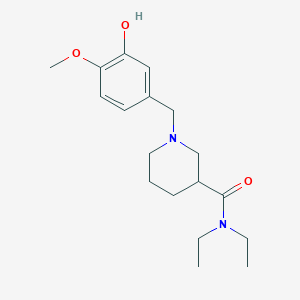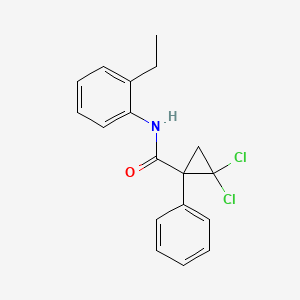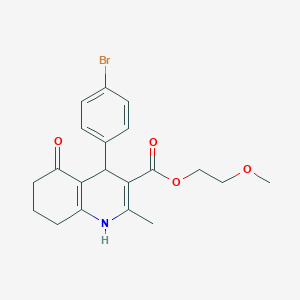![molecular formula C16H14F2N2O2 B5083430 N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5083430.png)
N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide, also known as Dabrafenib, is a selective inhibitor of the BRAF kinase, which is a key component of the MAPK signaling pathway.
Mécanisme D'action
N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide works by selectively inhibiting the activity of the BRAF kinase, which is a key component of the MAPK signaling pathway. This pathway is involved in cell proliferation, differentiation, and survival, and is often dysregulated in cancer cells. By inhibiting BRAF, N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide can reduce the activity of the MAPK pathway and inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide has been shown to have other biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to reduce the activation of immune cells, such as T cells and natural killer cells. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide is its selectivity for BRAF, which allows for targeted inhibition of the MAPK pathway. This makes it a useful tool for studying the role of this pathway in cancer and other diseases. However, its effectiveness can be limited by the development of resistance, which can occur through various mechanisms, such as the activation of alternative signaling pathways or the development of mutations in the BRAF gene.
Orientations Futures
There are several future directions for research on N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide. One area of interest is the development of combination therapies that target multiple components of the MAPK pathway, in order to overcome resistance and improve efficacy. Another area of research is the identification of biomarkers that can predict response to treatment, in order to personalize therapy and improve outcomes. Finally, there is interest in investigating the potential of N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide for the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide involves the reaction of 2,4-difluoroaniline with 2-methylbenzoic acid, followed by the coupling of the resulting product with N-(2-hydroxyethyl)acetamide. The final product is obtained after purification by column chromatography and crystallization.
Applications De Recherche Scientifique
N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide has been extensively studied for its therapeutic potential in the treatment of various cancers. It has been shown to be effective in the treatment of melanoma, non-small cell lung cancer, and thyroid cancer, among others. In addition, it has been used in preclinical studies to investigate the role of the MAPK pathway in cancer progression and to develop new targeted therapies.
Propriétés
IUPAC Name |
N-[2-(2,4-difluoroanilino)-2-oxoethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O2/c1-10-4-2-3-5-12(10)16(22)19-9-15(21)20-14-7-6-11(17)8-13(14)18/h2-8H,9H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKPVSUWMILFGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5083350.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-(2-hydroxy-1,1-dimethylethyl)-3-isoxazolecarboxamide](/img/structure/B5083362.png)
![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5083369.png)
![N-butyl-2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxamide](/img/structure/B5083380.png)




![methyl 4-[({[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B5083425.png)


![2-[(4-methylphenyl)thio]-N-{2-[(2-thienylmethyl)thio]ethyl}acetamide](/img/structure/B5083438.png)
![N-[4-(anilinosulfonyl)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B5083443.png)
![1-[4-methoxy-3-(methoxymethyl)phenyl]-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B5083445.png)